1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethan-1-one
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Overview
Description
1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethan-1-one is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and trifluoromethyl groups
Preparation Methods
The synthesis of 1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl ring to introduce the bromine atom.
Introduction of the pyridinyl group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where the chlorine atom on the pyridine ring reacts with a suitable nucleophile.
Coupling of the intermediates: The bromophenyl and pyridinyl intermediates are coupled using a suitable coupling reagent, such as a palladium catalyst, to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethan-1-one can be compared with other similar compounds, such as:
1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine: This compound has a similar bromophenyl group but differs in its other substituents and overall structure.
1-(4-bromophenyl)-2-(4-methoxyphenoxy)ethan-1-one: This compound has a similar ethanone backbone but differs in the substituents on the phenoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClF3NO2/c22-16-5-3-14(4-6-16)20(28)12-29-17-7-1-13(2-8-17)9-19-18(23)10-15(11-27-19)21(24,25)26/h1-8,10-11H,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVARLYMQOBBFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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